L-Norleucine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

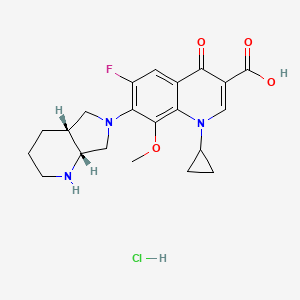

The synthesis of L-Norleucine-d9 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of L-Norleucine-d9 is C6H4D9NO2 . The SMILES notation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C@HC(O)=O . The IUPAC name is (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid .Physical And Chemical Properties Analysis

L-Norleucine-d9 has a molecular weight of 140.23 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Biosensors for Amino Acid Detection

The development of biosensors for detecting D-amino acids, which include technologies capable of distinguishing between L- and D-amino acids, is an area of research that might utilize L-Norleucine-d9. These biosensors are applied in food safety, quality assessments, and neurological research. The challenges in selectivity and the push for innovative tools like implantable devices and surface-scanning biosensors highlight the importance of precise analytical standards, such as L-Norleucine-d9, for calibration and testing purposes (Rosini, D’Antona, & Pollegioni, 2020).

Nutritional Supplements and Health

Leucine, closely related to norleucine, has been extensively studied for its role in stimulating muscle protein synthesis, suggesting its importance in dietary supplements and medical nutrition, particularly for sarcopenia in the elderly. The detailed understanding of leucine's metabolic pathways and its upper intake limits could benefit from stable isotope-labeled compounds like L-Norleucine-d9 for metabolic studies, ensuring safety and efficacy in supplementation protocols (Elango, Rasmussen, & Madden, 2016).

Amino Acid Production and Metabolic Engineering

The industrial production of amino acids, such as L-lysine, involves optimizing strain development and fermentation technologies. Studies in this field focus on enhancing metabolic pathways and improving yield and efficiency. L-Norleucine-d9 could serve as an internal standard or tracer in metabolic flux analysis, helping to delineate pathways and quantify metabolic rates in engineered strains aiming for high amino acid production (Félix et al., 2019).

Pharmaceutical Research

The role of amino acids like leucine as pharmaconutrients, particularly in muscle health and metabolic diseases, underscores the potential application of L-Norleucine-d9 in pharmaceutical development. It could be used in the study of amino acid metabolism's effects on health and disease, aiding in the development of new therapeutic strategies for conditions like sarcopenia and diabetes (van Loon, 2012).

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis of D-amino acids involves specific enzymes that can be studied using isotopically labeled substrates like L-Norleucine-d9. This research has implications for the production of pharmaceuticals and fine chemicals, where enantioselectivity and the efficiency of enzymatic reactions are critical. Advances in this area contribute to sustainable and cost-effective processes for generating D-amino acids and their derivatives (Pollegioni, Rosini, & Molla, 2020).

Safety And Hazards

L-Norleucine-d9 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of skin contact, immediate washing with plenty of soap and water is recommended .

Relevant Papers The search results include a paper discussing the reduction of norleucine accumulation during oxygen limitation in a recombinant Escherichia coli fermentation . Another paper suggests that norleucine and norvaline may have been more abundant protein components in the prebiotic Earth .

Eigenschaften

CAS-Nummer |

1331889-36-1 |

|---|---|

Produktname |

L-Norleucine-d9 |

Molekularformel |

C6H13NO2 |

Molekulargewicht |

140.23 |

IUPAC-Name |

(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |

InChI-Schlüssel |

LRQKBLKVPFOOQJ-PLJAHZBCSA-N |

SMILES |

CCCCC(C(=O)O)N |

Synonyme |

(S)-2-Aminohexanoic Acid-d9; (S)-Norleucine-d9; (S)-α-Aminohexanoic Acid-d9; 2-Aminocaproic Acid-d9; 2-Aminohexanoic Acid-d9; Caprine-d9; Glycoleucine-d9; (S)-2-Aminohexanoic Acid-d9; L-(+)-Norleucine-d9; L-2-Aminohexanoic Acid-d9; NSC 10378-d9; NSC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)